5-Bromo-2-Methoxycinnamic Acid
Overview
Description
5-Bromo-2-Methoxycinnamic Acid is an organic compound with the molecular formula C10H9BrO3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-Methoxycinnamic Acid typically involves the bromination of 2-Methoxycinnamic Acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions include maintaining the temperature between 0°C and 25°C to control the bromination process and avoid over-bromination.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-Methoxycinnamic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst are used.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of 5-Bromo-2-Methoxybenzaldehyde or 5-Bromo-2-Methoxybenzoic Acid.
Reduction Reactions: Formation of 5-Bromo-2-Methoxyhydrocinnamic Acid.
Scientific Research Applications
5-Bromo-2-Methoxycinnamic Acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the development of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: It is employed in bioimaging and as a fluorescent probe for studying biological processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-Methoxycinnamic Acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy substituents on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. This compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxycinnamic Acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.
5-Bromo-2-Hydroxycinnamic Acid: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
5-Bromo-2-Methoxybenzoic Acid: Lacks the cinnamic acid moiety, leading to different chemical properties and applications.
Uniqueness
5-Bromo-2-Methoxycinnamic Acid is unique due to the presence of both bromine and methoxy substituents on the phenyl ring, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABZTGNRWBRJBO-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40803-53-0 | |
Record name | trans-5-Bromo-2-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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